![molecular formula C19H13ClF3N3O4 B2990002 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 863611-61-4](/img/no-structure.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

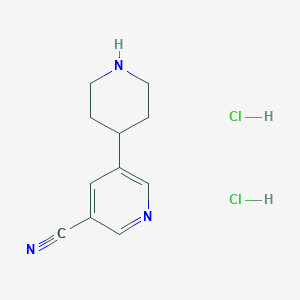

The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring (a six-membered ring with two nitrogen atoms), a carboxamide group (a carbonyl group attached to a nitrogen), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the trifluoromethyl group would likely make this compound relatively flat and aromatic. The electron-withdrawing nature of the trifluoromethyl group could also influence the electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable, but under certain conditions, it could potentially be replaced by other groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Inhibitors of Transcription Factors NF-kappaB and AP-1

Research has highlighted the potential of derivatives of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide as inhibitors of the transcription factors NF-kappaB and AP-1. These transcription factors are involved in the regulation of genes that control immune and inflammatory responses. Structure-activity relationship studies aimed at improving oral bioavailability have shown that certain substitutions on the pyrimidine ring can maintain or enhance inhibitory activity against these transcription factors (Palanki et al., 2000).

Synthesis of Novel Heterocyclic Compounds

Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities. The research demonstrates the versatility of pyrimidine derivatives in the synthesis of new heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

The compound has also been investigated for its cytotoxic effects. A study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives to evaluate their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's potential in cancer research (Hassan et al., 2014).

Discovery of Phosphodiesterase 5 Inhibitors

Furthermore, research into novel pyrimidine-5-carboxamide derivatives led to the discovery of potent and highly selective phosphodiesterase 5 inhibitors, including avanafil, which has been utilized in the treatment of erectile dysfunction. This highlights the compound's relevance in the development of targeted therapies for specific health conditions (Sakamoto et al., 2014).

Investigation of Molecular Structures

Studies on molecular structures, such as the isostructural analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives, contribute to our understanding of the chemical and physical properties of pyrimidine derivatives, informing their potential applications in various fields of research (Trilleras et al., 2009).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methoxybenzoyl chloride to form N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide. This intermediate is then reacted with cyanoacetic acid to form N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2-cyanoacrylamide, which is subsequently hydrolyzed to form the final product.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)aniline", "4-methoxybenzoyl chloride", "cyanoacetic acid" ], "Reaction": [ "Step 1: 2-chloro-5-(trifluoromethyl)aniline is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide.", "Step 2: N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is reacted with cyanoacetic acid in the presence of a base such as potassium carbonate to form N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2-cyanoacrylamide.", "Step 3: N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2-cyanoacrylamide is hydrolyzed in the presence of a base such as sodium hydroxide to form N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |

Número CAS |

863611-61-4 |

Fórmula molecular |

C19H13ClF3N3O4 |

Peso molecular |

439.78 |

Nombre IUPAC |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C19H13ClF3N3O4/c1-30-12-5-3-11(4-6-12)26-17(28)13(9-24-18(26)29)16(27)25-15-8-10(19(21,22)23)2-7-14(15)20/h2-9H,1H3,(H,24,29)(H,25,27) |

Clave InChI |

OBOKIWNBVINFTQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989921.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![N-benzhydryl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2989925.png)

![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)

![4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989933.png)

![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)

![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)